1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring bonded to a carboxylic acid group and a 4-fluoropyridine moiety. Its molecular formula is , with a molecular weight of approximately 181.16 g/mol. The presence of the fluorine atom in the pyridine ring enhances the compound's electronic properties, potentially influencing its reactivity and biological interactions.
1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid has been investigated for its potential biological activity. Its structure suggests that it may interact with various biological targets, such as enzymes and receptors. The unique combination of the cyclopropane ring and the fluorinated pyridine moiety could modulate biological processes, making it a candidate for further pharmacological studies.
Several synthetic routes exist for producing 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid:
For large-scale synthesis, optimized reaction conditions are crucial to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid serves multiple purposes in scientific research:
Studies involving 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid focus on its interactions with molecular targets. The fluorine atom may enhance binding affinity through electron-withdrawing effects, while the cyclopropane structure provides rigidity that could influence how it interacts with enzymes or receptors.
Several compounds share structural similarities with 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C9H8FNO2 | Lacks the pyridine moiety but shares cyclopropane structure |
| 1-(5-Fluoropyridin-2-YL)-cyclopropanecarboxylic acid | C9H8FNO2 | Similar structure but with different position of fluorine |
| 1-(5-Chloropyridin-2-YL)-cyclopropanecarboxylic acid | C9H8ClNO2 | Contains chlorine instead of fluorine, affecting reactivity |
The uniqueness of 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid lies in its specific combination of a fluorinated heterocyclic ring and a cyclopropane structure. This combination may confer distinct physicochemical properties and biological activities compared to similar compounds, making it valuable in medicinal chemistry and organic synthesis.